molecular formula C15H15NO2 B8419208 Methyl 2-(1-methylcyclopropyl)quinoline-6-carboxylate

Methyl 2-(1-methylcyclopropyl)quinoline-6-carboxylate

Cat. No.: B8419208
M. Wt: 241.28 g/mol
InChI Key: DNDHZVKZULYCGG-UHFFFAOYSA-N
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Description

Methyl 2-(1-methylcyclopropyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C15H15NO2 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(1-methylcyclopropyl)quinoline-6-carboxylate

InChI

InChI=1S/C15H15NO2/c1-15(7-8-15)13-6-4-10-9-11(14(17)18-2)3-5-12(10)16-13/h3-6,9H,7-8H2,1-2H3

InChI Key

DNDHZVKZULYCGG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC3=C(C=C2)C=C(C=C3)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
C=C(C)c1ccc2cc(C(=O)OC)ccc2n1
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Synthesis routes and methods II

Procedure details

To a stirred suspension of trimethylsulfoxonium iodide (435 mg, 2.06 mmol) in dimethylsulfoxide-THF (3 ml-2 ml) was added potassium t-butoxide (231 mg, 2.06 mmol) in one portion at ambient temperature. After 30 min. at same temperature, to this (colorless solution) was added a solution of methyl 2-isopropenylquinoline-6-carboxylate (312 mg, 1.37 mmol) in THF (3 ml) at room temperature. The mixture was stirred at room temperature for 40 min then 1 hour at 60° C. The mixture was quenched with water and diluted with ethyl acetate-toluene (8:1) (90 ml). The organic solution was separated and washed with water (×2), brine, dried over sodium sulfate and concentrated in vacuo to crude product. The crude product was purified by column chromatography on silica gel (250 g) with hexane-ethyl acetate (10:1) to furnish the title compound (225 mg, 68%) as a white solid. 1H NMR (270 MHz, CDCl3) δ ppm 0.91-0.98 (2H, m), 1.38-1.45 (2H, m), 1.64 (3H, s), 3.98 (3H, s), 7.42-7.48 (1H, m), 7.97-8.27 (3H, m), 8.50-8.55 (1H, m). MS (ESI): m/z 242.15 (M+H)+.
Quantity
435 mg
Type
reactant
Reaction Step One
Name
dimethylsulfoxide THF
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0 (± 1) mol
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231 mg
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reactant
Reaction Step Two
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methyl 2-isopropenylquinoline-6-carboxylate
Quantity
312 mg
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reactant
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3 mL
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Reaction Step Three
Yield
68%

Synthesis routes and methods III

Procedure details

To a stirred suspension of trimethylsulfoxonium iodide (435 mg, 2.06 mmol) in dimethylsulfoxide (3 ml) and THF (2 ml) was added potassium tert-butoxide (231 mg, 2.06 mmol) in one portion at ambient temperature. After 30 min. at the same temperature, to this (colorless solution) was added a solution of methyl 2-isopropenylquinoline-6-carboxylate (312 mg, 1.37 mmol) in THF (3 ml) at room temperature. The mixture was stirred at room temperature for 40 min then 1 hour at 60° C. The mixture was quenched with water and diluted with ethyl acetate-toluene (8:1) (90 ml). The organic solution was separated and washed with water (×2), brine, dried over sodium sulfate and concentrated in vacuo to crude product. The crude product was purified by column chromatography on silica gel (250 g) with hexane-ethyl acetate (10:1) to furnish the title compound (225 mg, 68%) as a white solid. 1H NMR (270 MHz, CDCl3) δ 0.91-0.98 (2H, m), 1.38-1.45 (2H, m), 1.64 (3H, s), 3.98 (3H, s), 7.42-7.48 (1H, m), 7.97-8.27 (3H, m), 8.50-8.55 (1H, m). MS (ESI): m/z 242.15 [M+H]+.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
3 mL
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Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
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231 mg
Type
reactant
Reaction Step Two
Name
methyl 2-isopropenylquinoline-6-carboxylate
Quantity
312 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
68%

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